![molecular formula C26H30N2O8 B058512 3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione CAS No. 119623-92-6](/img/structure/B58512.png)
3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione is a synthetic compound that belongs to the class of quinoline derivatives. It is commonly known as DMQX and has been extensively studied for its pharmacological properties. DMQX is a potent non-competitive antagonist of glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype.
Mecanismo De Acción
DMQX binds to the AMPA receptor at a site distinct from the glutamate binding site. This binding results in a conformational change in the receptor, which prevents the opening of the ion channel and the influx of calcium ions. This inhibition of calcium influx leads to a reduction in synaptic transmission and ultimately to the blockade of neuronal excitation.
Biochemical and Physiological Effects:
The blockade of AMPA receptors by DMQX has been shown to have several biochemical and physiological effects. In animal models, DMQX has been shown to impair spatial learning and memory, reduce pain sensitivity, and decrease the seizure threshold. DMQX has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMQX is a potent and selective non-competitive antagonist of AMPA receptors, which makes it an ideal tool for studying the role of these receptors in various physiological and pathological conditions. However, DMQX has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. DMQX is also highly toxic, and its use requires careful handling and disposal.
Direcciones Futuras
DMQX has several potential future directions for research. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. DMQX has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research could explore its potential as a therapeutic agent. Another area of interest is the role of AMPA receptors in addiction. DMQX has been shown to reduce drug-seeking behavior in animal models of addiction, and further research could explore its potential as a treatment for addiction.
Métodos De Síntesis
The synthesis of DMQX involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with propionaldehyde in the presence of a base to give the intermediate 2,4-dimethoxyphenylpropan-2-ol. This intermediate is then reacted with propylmagnesium bromide to give the corresponding propyl alcohol. The final step involves the reaction of the propyl alcohol with 2,3,4,5-tetramethoxytoluene in the presence of acetic anhydride to yield DMQX.
Aplicaciones Científicas De Investigación
DMQX has been extensively studied for its pharmacological properties. It is a potent non-competitive antagonist of glutamate receptors, specifically the AMPA subtype. Glutamate is the major excitatory neurotransmitter in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory. The blockade of AMPA receptors by DMQX has been shown to impair spatial learning and memory in rodents. DMQX has also been used to study the role of AMPA receptors in pain transmission, addiction, and epilepsy.
Propiedades
Número CAS |
119623-92-6 |
|---|---|
Nombre del producto |
3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione |
Fórmula molecular |
C26H30N2O8 |
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
[3-(acetyloxymethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]methyl acetate |
InChI |
InChI=1S/C26H30N2O8/c1-7-9-15-17(11-35-13(3)29)25(33-5)27-21-19(15)23(31)20-16(10-8-2)18(12-36-14(4)30)26(34-6)28-22(20)24(21)32/h7-12H2,1-6H3 |
Clave InChI |
CAKDQFSDHWBUBS-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NC2=C1C(=O)C3=C(C2=O)N=C(C(=C3CCC)COC(=O)C)OC)OC)COC(=O)C |
SMILES canónico |
CCCC1=C(C(=NC2=C1C(=O)C3=C(C2=O)N=C(C(=C3CCC)COC(=O)C)OC)OC)COC(=O)C |
Sinónimos |
3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




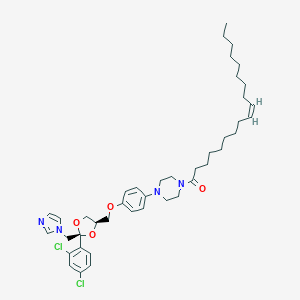

![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)
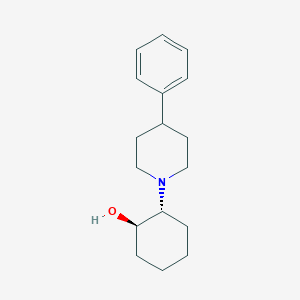
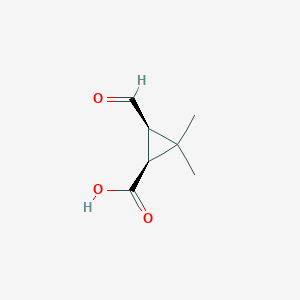
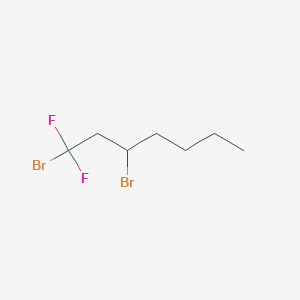

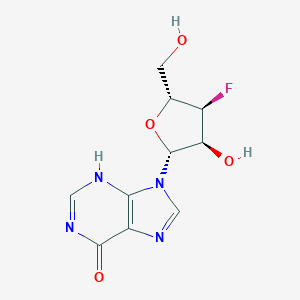

![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B58453.png)


